molecular formula C9H8O2 B1273719 1-Benzofuran-5-ylmethanol CAS No. 31823-05-9

1-Benzofuran-5-ylmethanol

Cat. No. B1273719
CAS RN: 31823-05-9
M. Wt: 148.16 g/mol
InChI Key: XSLXZYDPOMAXTM-UHFFFAOYSA-N
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Description

1-Benzofuran-5-ylmethanol is a chemical compound with the molecular formula C9H8O2 . It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da . It is used for research and development purposes .


Synthesis Analysis

Benzofuran synthesis involves various methods, including the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Other methods include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans , and the synthesis of substituted benzofurans from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of 1-Benzofuran-5-ylmethanol consists of a benzofuran moiety attached to a methanol group . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond . The polar surface area is 33 Ų, and the molar refractivity is 42.8±0.3 cm³ .


Physical And Chemical Properties Analysis

1-Benzofuran-5-ylmethanol has a density of 1.2±0.1 g/cm³, a boiling point of 273.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.0±3.0 kJ/mol, and the flash point is 119.1±20.4 °C . The index of refraction is 1.632, and the molar volume is 120.2±3.0 cm³ .

Scientific Research Applications

Synthesis of Biological Agents

1-Benzofuran derivatives have been utilized in the synthesis of various biological agents. For instance, benzofuran-based thiazolidinone derivatives were synthesized and showed potential as antimicrobial and analgesic agents (Bhovi, Venkatesh, Bodke, & Biradar, 2010).

Anti-HIV, Anticancer, and Antimicrobial Agents

Novel benzofuran derivatives have been synthesized and evaluated for their potential anti-HIV, anticancer, antibacterial, and antifungal activities. Compounds derived from benzofuran showed promising results in reducing the viral cytopathic effect and displayed mild antifungal activity (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).

Photophysical and Optoelectronic Properties

Benzofuran derivatives have been studied for their photophysical and optoelectronic properties. These studies include the synthesis and characterization of benzofuran-based compounds and their potential applications in organic electronics, fluorescent probes, and non-linear optical materials (Hiremath et al., 2018).

Mesogenic Behavior in Materials Chemistry

The mesogenic behavior of benzofuran compounds has been a subject of research in materials chemistry. Studies have been conducted to understand how structural deviations in benzofuran derivatives affect their mesogenicity, which is crucial in the design of liquid crystal materials (Friedman, Toyne, Goodby, & Hird, 2001).

Antimicrobial Activity

Research has also focused on the synthesis of novel benzofuran derivatives with antimicrobial properties. These compounds have been tested against various microorganisms, showing significant activity and potential as antimicrobial agents (Budhwani, Sharma, & Kalyane, 2017).

Anticancer Activity

Benzofuran substituted chalcones have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against human breast and prostate cancer cell lines, highlighting the potential of benzofuran derivatives in cancer treatment (Coskun, Tekin, Sandal, & Coskun, 2016).

Safety And Hazards

Safety data sheets indicate that 1-Benzofuran-5-ylmethanol can cause serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

1-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLXZYDPOMAXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383568
Record name 1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-ylmethanol

CAS RN

31823-05-9
Record name 1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-5-ylmethanol
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Synthesis routes and methods I

Procedure details

5.8 g (32.9 mmol) of methyl benzofuran-5-carboxylate are stirred analogously to Example 1 g in 50 ml of tetrahydrofuran with 64.5 ml (98.6 mmol) of DIBAL (1.53 molar) at -70° C. overnight.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-benzofurancarboxaldehyde (10 g, 68 mmol) in MeOH (40 mL) was cooled in an ice bath. NaBH4 (3.84 g, 102 mmol) was added over a period of 2 hr and stirring continued for 20 min. Saturated NH4Cl was added. The mixture was suspended in ethyl acetate (100 mL) and the solid was filtered off. The solution was concentrated, partitioned between ethyl acetate and brine, dried over anhydrous Na2SO4, concentrated and dried under high vacuum to furnish benzofuran-5-ylmethanol (10 g, 100%) as a solid, which was taken up in CH2Cl2 (60 mL) to which SOCl2 (5.9 mL, 81 mmol) was added at room temperature. The reaction mixture was stirred for 3 hr. The reaction mixture was diluted with CH2Cl2, washed with a saturated solution of NaHCO3, then brine, dried over anhydrous Na2SO4, and concentrated in vacuo to furnish 5-chloromethylbenzofuran (10 g, 90%) as an oil. This material was used without further purification to synthesize D-benzofurylalanine according to C. Behrens, Tetrahedron 56 (2000), 9443-9449.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.84 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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